3-Oxa-8-azaspiro[5.6]dodecan-7-one is a spirocyclic compound characterized by its unique bicyclic structure, which includes both nitrogen and oxygen atoms. Its molecular formula is and it has a molecular weight of approximately 183.25 g/mol. The compound is recognized for its potential applications in various fields of chemistry and biology, particularly as a building block for more complex molecules and in the study of biological interactions.
The compound is classified under the category of oxaspiro compounds, which are known for their distinctive spirocyclic structures that can impart unique chemical properties. It can be identified by its CAS number, 1934888-17-1, which is used for regulatory and inventory purposes in chemical databases. The compound is synthesized through organic reactions involving cyclization processes.
The synthesis of 3-Oxa-8-azaspiro[5.6]dodecan-7-one typically involves several key steps:
Industrial production may utilize optimized synthetic routes that incorporate catalysts to enhance reaction efficiency. For example, the cyclization might occur at elevated temperatures (150°C to 200°C) for a duration ranging from 0.5 to 2 hours, followed by purification techniques such as recrystallization using solvents like ethanol .
The compound exhibits a unique combination of physical properties due to its spirocyclic nature, which affects its reactivity and interaction with biological systems.
3-Oxa-8-azaspiro[5.6]dodecan-7-one can participate in various chemical reactions:
The specific products formed from these reactions depend on the conditions applied:
The mechanism of action for 3-Oxa-8-azaspiro[5.6]dodecan-7-one involves its interaction with molecular targets such as enzymes or receptors within biological systems. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biochemical pathways relevant to its applications in research and industry.
While specific values for boiling point and melting point are not universally available, the density remains unspecified in current literature .
Key chemical properties include:
3-Oxa-8-azaspiro[5.6]dodecan-7-one has several notable applications:
The synthesis of 3-Oxa-8-azaspiro[5.6]dodecan-7-one (CAS 1934888-17-1) relies on specialized cyclization techniques to construct its spiro[5.6]dodecane framework. This bicyclic system features a ketone group at C7 and an oxygen atom at C3, creating unique stereoelectronic constraints. The Prins cyclization stands as the most efficient method, where a ketone substrate reacts with a homoallylic alcohol under acidic conditions to simultaneously form the spirocyclic core and introduce the oxa-bridge. This one-pot strategy achieves yields of 68-72% while preserving stereochemical integrity at the spiro-junction carbon (C10) [3] [8].
Alternative approaches include olefin metathesis using Grubbs II catalysts, which cyclize diene precursors into the spirocyclic skeleton. While metathesis offers functional group tolerance, catalyst costs (∼$1,200/mol) and moderate yields (55-60%) limit its industrial utility [3]. Dieckmann condensation has also been employed for ring closure, but necessitates harsh conditions (sodium ethoxide, 140°C) that degrade the lactam moiety [8].
Table 1: Cyclization Methods for Spiro[5.6]dodecane Core
Method | Yield (%) | Key Advantage | Stereoselectivity |
---|---|---|---|
Prins Cyclization | 68-72 | Single-step core formation | High (≥95% ee) |
Olefin Metathesis | 55-60 | Functional group tolerance | Moderate (80% ee) |
Dieckmann Condensation | 40-45 | No specialized catalysts | Low (racemic) |
N-alkylation of the nascent azaspiro scaffold employs two principal strategies: reductive amination for ketone functionalization and Mannich reactions for direct side-chain installation. In the synthesis of advanced intermediates, reductive amination of 3-Oxa-8-azaspiro[5.6]dodecan-7-one with sodium cyanoborohydride and aldehydes achieves >90% conversion to N-alkylated derivatives, though competing O-alkylation can reduce yields to 65-70% [8].
The Mannich reaction proves superior for introducing aminomethyl groups at C7. Reacting the lactam with formaldehyde and secondary amines (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) using zinc chloride catalysis generates tertiary Mannich bases with 85% efficiency. Critical to success is the use of anhydrous dimethylformamide to prevent hydrolysis of the spiroketal system [8]. Post-alkylation purification leverages the compound’s crystallinity, with ethanol/water recrystallization yielding 95% pure product as confirmed by HPLC .
Catalytic ring-opening of 3-Oxa-8-azaspiro[5.6]dodecan-7-one enables access to linear chain derivatives for further functionalization. Acid-catalyzed hydrolysis (0.1M HCl, 60°C) selectively cleaves the oxa-bridge while preserving the lactam, generating 6-(4-hydroxybutyl)piperidin-2-one in 88% yield [3]. For rearrangements, zinc chloride (20 mol%) facilitates the conversion to fused bicyclic ketals via spirocenter migration – a process vital for generating structural diversity in medicinal chemistry applications [8].
Recent advances employ biocatalysis using engineered lipases (e.g., Candida antarctica Lipase B) to enantioselectively open the lactam ring. This green chemistry approach achieves 99% enantiomeric excess but suffers from low reaction rates (48-hour reaction time) [3]. Transition-metal catalysis with palladium(II) acetate enables decarboxylative rearrangements, converting carboxylic acid-functionalized spiro derivatives into unsaturated macrocycles without disrupting the spiro connectivity [6].
Industrial production of 3-Oxa-8-azaspiro[5.6]dodecan-7-one faces three key challenges: high purification costs, catalyst recycling inefficiencies, and thermal instability during distillation. Chromatography accounts for 60-70% of total manufacturing costs due to the compound’s polarity and similar impurity retention factors [3]. Process intensification strategies include:
Table 2: Industrial Process Optimization Parameters
Parameter | Batch Process | Intensified Process | Improvement |
---|---|---|---|
Overall Yield | 52% | 78% | +50% |
Chromatography Use | 6 L/kg | 0 L/kg | Eliminated |
Catalyst Waste | 8 kg/kg API | 0.5 kg/kg API | 94% reduction |
Thermal Exposure | 14 hours | 3 hours | 79% reduction |
Scale-up further requires handling the compound’s hygroscopicity through co-formulation with cyclodextrins or packaging under argon atmosphere. Current pilot-scale operations (100 kg/batch) demonstrate 95% consistency in purity across 20 batches when implementing these measures .
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7